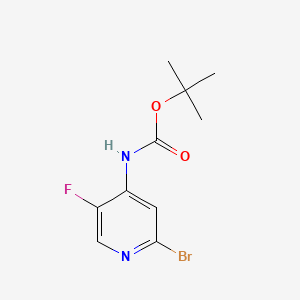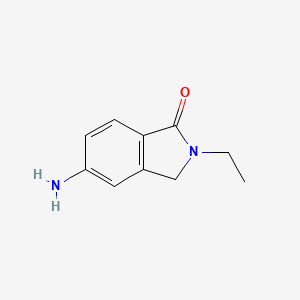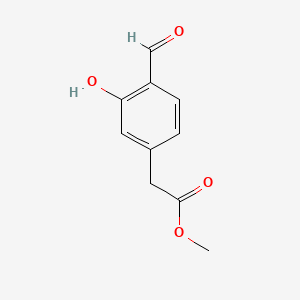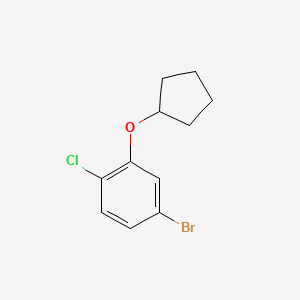
4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-1-chloro-2-(cyclopentyloxy)benzene” is a chemical compound with the molecular formula C11H12BrClO. It has an average mass of 275.569 Da and a monoisotopic mass of 273.976013 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-2-(cyclopentyloxy)benzene” consists of a benzene ring substituted with bromine, chlorine, and cyclopentyloxy groups .
Physical And Chemical Properties Analysis
“4-Bromo-1-chloro-2-(cyclopentyloxy)benzene” has a density of 1.5±0.1 g/cm3, a boiling point of 324.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 150.1±22.3 °C .
Aplicaciones Científicas De Investigación
Synthesis of Non-Peptide CCR5 Antagonists
A significant body of research has been dedicated to synthesizing novel compounds utilizing derivatives closely related to "4-Bromo-1-chloro-2-(cyclopentyloxy)benzene" as key intermediates. These compounds are explored for their potential as non-peptide CCR5 antagonists, which are relevant in the context of treating various diseases, including HIV. The synthesis involves multi-step chemical reactions including elimination, reduction, and bromination, leading to the formation of these antagonists. The detailed structural characterization of these products through methods such as 1H NMR, 13C NMR, and mass spectrometry confirms their successful synthesis and provides insights into their potential biological activities (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Structural Characterization and Crystal Analysis
Another area of research focuses on the crystal structure and molecular interactions of compounds derived from or related to "4-Bromo-1-chloro-2-(cyclopentyloxy)benzene". Studies such as those by Jotani et al. (2019) and others have elucidated the crystal structures, providing valuable information on the molecular arrangement, dihedral angles, and potential interactions within the crystals. These insights contribute to a deeper understanding of the material's properties and potential applications in fields such as nonlinear optics and pharmaceuticals (Jotani, See Mun Lee, K. Lo, & E. Tiekink, 2019).
Development of Key Intermediates for Therapeutic Agents
Research has also been conducted on synthesizing key intermediates for the manufacturing of therapeutic agents, such as SGLT2 inhibitors, which are promising for diabetes therapy. The synthesis process demonstrates the versatility and importance of bromo- and chloro-substituted benzene derivatives in developing medically relevant compounds. This research emphasizes the potential of such compounds to serve as building blocks in the synthesis of therapeutic agents, showcasing their importance in medicinal chemistry (Yi Zhang et al., 2022).
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-cyclopentyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQZRSNYYOSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682193 |
Source


|
| Record name | 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-(cyclopentyloxy)benzene | |
CAS RN |
1280786-86-8 |
Source


|
| Record name | Benzene, 4-bromo-1-chloro-2-(cyclopentyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
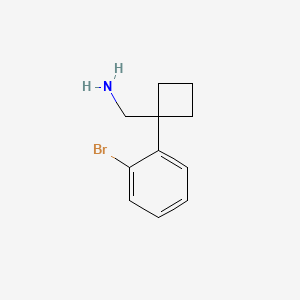
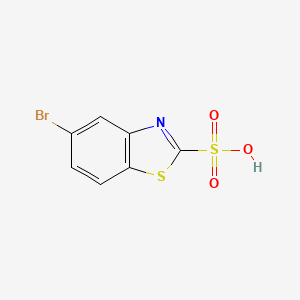
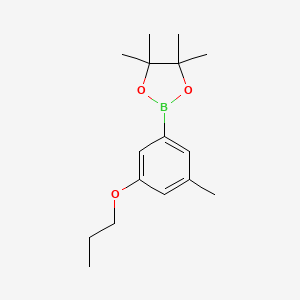
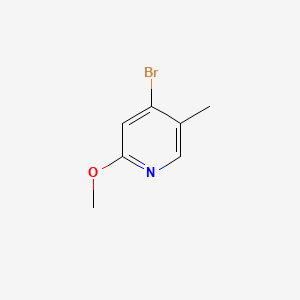

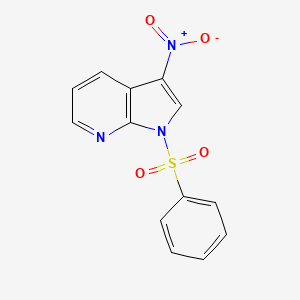
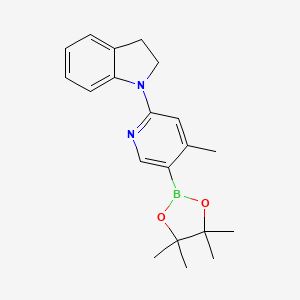
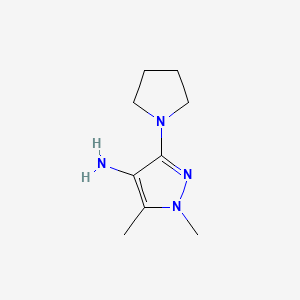
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

